5-氟-2-硝基苯甲酰氯

描述

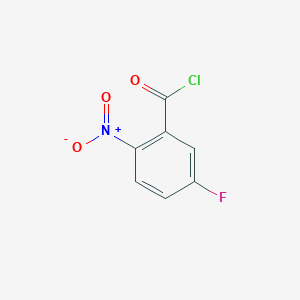

5-Fluoro-2-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is a liquid under normal conditions .

Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzoyl chloride is a liquid at room temperature . It has a molecular weight of 203.56 .科学研究应用

杂环化合物的合成

5-氟-2-硝基苯甲酰氯在合成各种杂环化合物中发挥着至关重要的作用。例如,它已被用于制备具有 5-7 元环的取代氮杂环,为构建与药物发现相关的各种化合物库提供了一种多用途途径 (Křupková 等,2013)。

药物中间体的合成

这种化合物在合成药物中间体中至关重要。一个例子包括它在制备 [1,3,4] 噻二唑并 [3,2-a] 喹唑啉-5-酮衍生物中的用途,展示了其在开发新药物化合物中的适用性 (Shlenev 等,2017)。

溶剂分解机理的研究

5-氟-2-硝基苯甲酰氯已被研究其在溶剂分解反应中的行为,提供了对邻位硝基在这些过程中的影响的见解。这项研究有助于理解涉及类似化合物的化学反应的机理方面 (Park 等,2019)。

新型合成方法

研究人员已经开发了从该化合物开始合成衍生物的新颖且有效的途径。这一进步有助于简化在各种研究和工业应用中使用的化合物的生产 (Vosooghi 等,2014)。

化学分析和检测

它在化学分析中用作前体或试剂。例如,使用源自 5-氟-2-硝基苯甲酰氯的化合物对氨基酸进行衍生化,用于高效液相色谱,有助于氨基酸的灵敏检测 (Watanabe & Imai,1981)。

氟化反应

该化合物参与氟化反应,这是有机化学中的一项重要过程。此类反应对于创建具有特定药物和工业意义的氟化产物至关重要 (Li 等,2012)。

安全和危害

The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

It is known to be involved in nitration processes during the synthesis of other compounds .

Biochemical Pathways

It is primarily used as an intermediate in chemical synthesis, and its impact would largely depend on the final product being synthesized .

Result of Action

As an intermediate in chemical synthesis, its effects would largely depend on the final product being synthesized .

Action Environment

The action of 5-Fluoro-2-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, it is known that the compound should be handled in a well-ventilated area and stored at refrigerator temperatures . Additionally, it should be kept away from moisture and incompatible materials .

属性

IUPAC Name |

5-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNJQRSDZABGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitrobenzoyl chloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

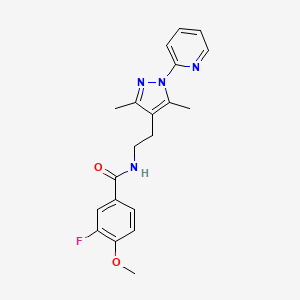

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

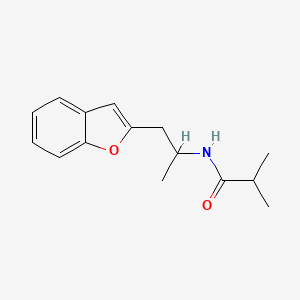

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

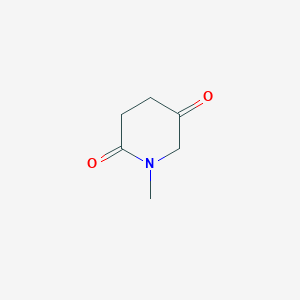

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)